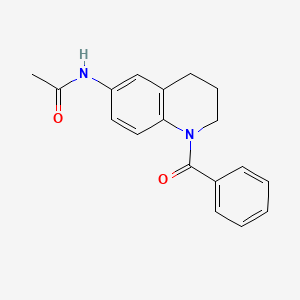

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Novel Synthesis and Structural Insights

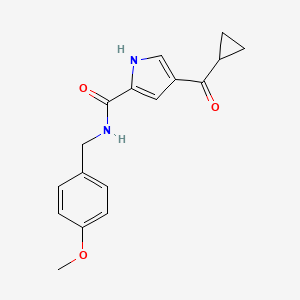

The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have been explored in various scientific research applications, demonstrating their utility in synthesizing novel compounds with potential biological activities. The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives illustrates the application of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in generating new molecular structures. This process involves an innovative cyclopropanation that results in doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, revealing a new method for creating fused tetracyclic hydantoin derivatives with unique heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Anticancer Potential

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the role of tetrahydroisoquinoline derivatives in pharmaceutical development. These compounds, due to their presence in both natural and synthetic biologically active molecules, serve as promising candidates for potential pharmaceutical agents, displaying a range of biological properties including antitumor and antimicrobial activities. This research supports the exploration of novel and safer anticancer drugs, highlighting the importance of modifications on the phenyl ring to introduce groups with varied electronic, steric, and lipophilic properties (Redda, Gangapuram, & Ardley, 2010).

Improved Synthesis Processes

The development of an improved synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide showcases the application of this compound derivatives in optimizing commercial production processes. This research presents a cost-effective and commercially friendly process for large-scale operations, emphasizing the importance of efficient synthesis methodologies in the pharmaceutical industry (Mao et al., 2012).

Antibacterial Activity

The synthesis and characterization of novel derivatives containing the quinoline linkage, specifically aimed at developing potent antibacterial agents, highlight the compound's relevance in addressing microbial resistance. These studies underline the significance of structural modifications and the exploration of novel heterocycles to enhance antibacterial efficacy against a broad spectrum of microorganisms (Bhoi et al., 2015).

特性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVXCRAMVJTLFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)